(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Description
(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as VTP-38543 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. Therefore, the inhibition of PTP1B by VTP-38543 has the potential to be used in the treatment of type 2 diabetes and obesity.
Scientific Research Applications
Radioprotection and Cytotoxicity : Nitroxyl compounds, including variants like L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, have been investigated for their potential as radioprotective drugs. These compounds have shown cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
Chemical Synthesis and Characterization : Derivatives of imidazo[1,2-a]pyridine, which include compounds structurally related to "(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate", have been synthesized and characterized. These derivatives are known to be core fragments of various drug molecules, indicating their potential pharmaceutical relevance (Chen et al., 2021).
Metabolic Studies : Compounds with structural similarities have been studied for their metabolism in biological systems, such as rat liver microsomes. For instance, the in vitro metabolism of related compounds has been investigated, revealing major metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).
Catalytic Activities : Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes, which are structurally related, have been synthesized. These complexes demonstrated catalytic activities in hydrogen transfer reactions of ketones, suggesting potential applications in catalysis (Cheng et al., 2009).
Drug Synthesis and Biological Evaluation : The synthesis of optical isomers of related compounds has been conducted for evaluation as potential antilipidemic agents, indicating the pharmaceutical significance of such compounds (Ohno et al., 1999).
Extraction and Coordination Studies : Synthesis of pyridine-based ligands, including those structurally similar, has been performed for their application in the extraction of metal ions like nickel(II) and copper(II). These studies explore the potential use of such compounds in coordination chemistry and metal extraction (Pearce et al., 2019).
properties
IUPAC Name |
tert-butyl (2S)-2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDWECYTNLRMJ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142811 |
Source
|
Record name | 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1228552-62-2 |
Source
|
Record name | 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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